molecular formula C11H12N2O2 B016062 ethyl 2-amino-1H-indole-3-carboxylate CAS No. 6433-72-3

ethyl 2-amino-1H-indole-3-carboxylate

Cat. No.: B016062
CAS No.: 6433-72-3
M. Wt: 204.22 g/mol
InChI Key: KXEKODJGRSIGAU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1H-indole-3-carboxylate is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole ring substituted with an amino group at the 2-position and an ethyl ester group at the 3-position. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

Ethyl 2-amino-1H-indole-3-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. The specific targets can vary depending on the derivative and its structure. For instance, some indole derivatives have been found to act on enzymes such as dual specificity kinase , which phosphorylates serine- and arginine-rich proteins of the spliceosomal complex .

Mode of Action

The mode of action of this compound involves its interaction with its targets. The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction can result in changes to the function of the target, often resulting in a therapeutic effect.

Biochemical Pathways

The biochemical pathways affected by this compound can vary depending on the specific targets of the compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Each of these activities likely involves different biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. For instance, if the compound acts as an enzyme inhibitor, it could prevent the enzyme from carrying out its normal function, leading to changes at the cellular level. In the case of antiviral activity, for example, the compound could inhibit viral replication, reducing the spread of the virus within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the starting materials would include ethyl 2-oxo-2-(phenylhydrazono)acetate and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 2-amino-1H-indole-3-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl 2-amino-1H-indole-3-carboxylate can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

ethyl 2-amino-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12/h3-6,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEKODJGRSIGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6433-72-3
Record name ethyl 2-amino-1H-indole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of ethyl 2-amino-1H-indole-3-carboxylate in organic synthesis?

A: this compound serves as a versatile building block for synthesizing diverse polycyclic indoles, particularly pyrimidoindoles and α-carbolines. [, ] These structures are frequently encountered in bioactive natural products and pharmaceuticals.

Q2: How does the choice of catalyst influence the reaction outcome when using this compound in multi-component reactions?

A2: Research indicates that the type of acid catalyst significantly impacts the product distribution. For instance, in a three-component reaction involving this compound, arylaldehydes, and terminal alkynes:

  • Brønsted acids (e.g., trifluoroacetic acid): Lead to a mixture of pyridoindoles and pyrimidoindoles. This is attributed to the reaction proceeding through two different pathways after propargylamine formation, involving decarboxylation-carbocyclization and intramolecular hydroamination. []
  • Lewis acids (e.g., Yb(OTf)3): Selectively yield pyrimidoindoles, suggesting a different mechanistic pathway is favored under these conditions. []

Q3: Can you describe a specific example of how this compound is used in a chemical reaction, including the reaction mechanism?

A: In a study focusing on synthesizing pyrimido[1,2-a]indoles, this compound was reacted with an alkynone in the presence of Cs2CO3 as a catalyst. [] Real-time NMR monitoring revealed a [3+3]-cyclocondensation mechanism. This concerted mechanism involves the nucleophilic attack of the amino group of this compound on the activated alkynone, followed by ring closure to form the pyrimido[1,2-a]indole product. []

Q4: What analytical techniques are particularly useful for studying reactions involving this compound?

A: NMR spectroscopy has proven to be highly valuable in these reactions. For example, temperature-gradient-monitored real-time NMR provided crucial mechanistic insights into the [3+3]-cyclocondensation reaction of this compound with alkynones. [] This technique allowed researchers to observe the disappearance of starting materials and the emergence of intermediates and the final product, enabling them to confirm the proposed concerted mechanism.

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